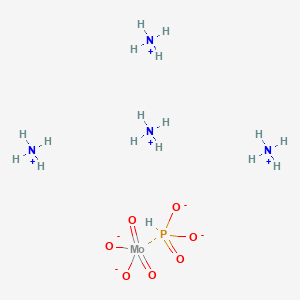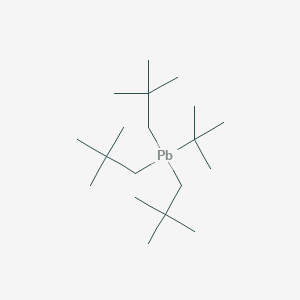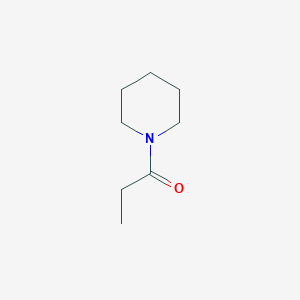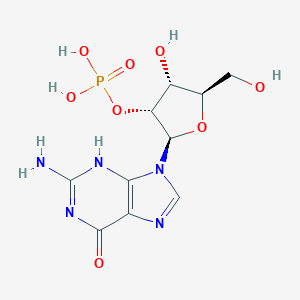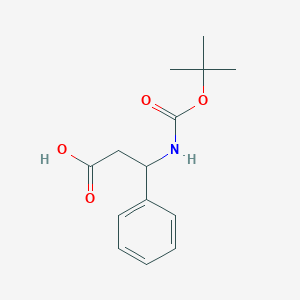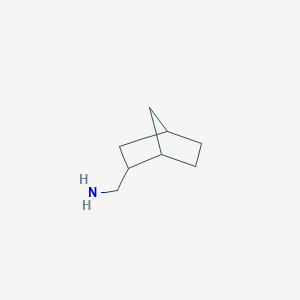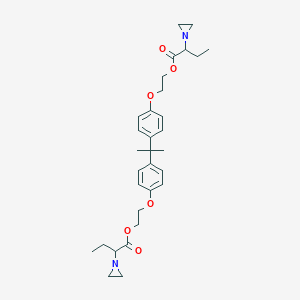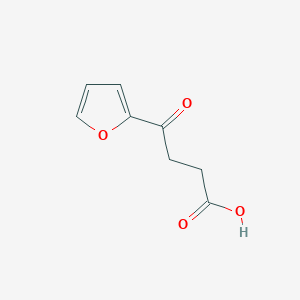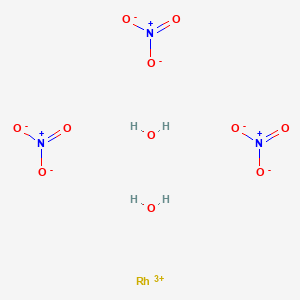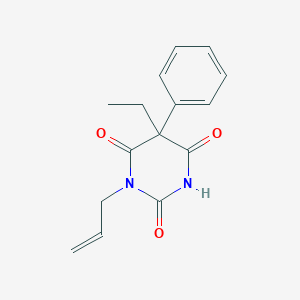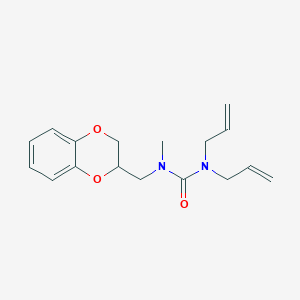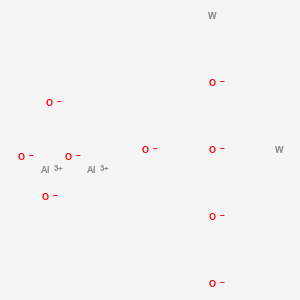
Aluminum tungsten oxide (Al2W3O12)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum tungsten oxide (Al2W3O12) is an inorganic compound known for its unique properties and applications. It appears as a white solid and is insoluble in water. This compound is valued for its excellent thermal stability, electrical insulation properties, and resistance to various chemical agents, including acids and bases .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing aluminum tungsten oxide involves the reaction between magnesium tungstate and aluminum sulfate. This reaction produces aluminum tungsten oxide as a precipitate, which is then washed and dried to obtain the final product .
Industrial Production Methods: Industrial production of aluminum tungsten oxide typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Aluminum tungsten oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like hydrogen gas or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions can yield lower oxidation state products .
Scientific Research Applications
Aluminum tungsten oxide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various organic synthesis reactions and oxidation processes.
Biology and Medicine: Investigated for its potential use in photothermal therapy for cancer treatment due to its ability to absorb near-infrared light and convert it to heat.
Industry: Employed as an additive in ceramic materials to enhance thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which aluminum tungsten oxide exerts its effects is primarily related to its unique structural and electronic properties. The compound’s ability to absorb and convert light to heat is attributed to its unusual oxygen defect structure and strong local surface plasma resonance. These properties enable it to interact with light and other electromagnetic radiation effectively, making it useful in applications such as photothermal therapy and photocatalysis .
Comparison with Similar Compounds
Tungsten trioxide (WO3): A well-known tungsten oxide with applications in electrochromic devices, photocatalysis, and gas sensors.
Cesium tungsten oxide (Cs0.33WO3): Noted for its ability to shield near-infrared light and used in transparent solar filters.
Non-stoichiometric tungsten oxides (WO3-x): These compounds have varying degrees of oxygen vacancies, which influence their electronic and optical properties.
Uniqueness of Aluminum Tungsten Oxide: Aluminum tungsten oxide stands out due to its combination of aluminum and tungsten, which imparts unique thermal and chemical stability. Its ability to function effectively in high-temperature and chemically aggressive environments makes it particularly valuable in industrial and research applications .
Properties
IUPAC Name |
dialuminum;oxygen(2-);tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.9O.2W/q2*+3;9*-2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWALTLDSULABKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[W].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O9W2-12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15123-82-7 |
Source


|
| Record name | Aluminum tungsten oxide (Al2W3O12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015123827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum tungsten oxide (Al2W3O12) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dialuminium tritungsten dodecaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
